An In-depth Technical Guide to 3-Cyano-2-fluoro-5-hydroxy-benzoic acid: A Molecule of Interest in Modern Drug Discovery
An In-depth Technical Guide to 3-Cyano-2-fluoro-5-hydroxy-benzoic acid: A Molecule of Interest in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Cyano-2-fluoro-5-hydroxy-benzoic acid, a substituted aromatic compound with significant potential in medicinal chemistry and materials science. By leveraging established principles of organic chemistry and drawing insights from structurally related molecules, this document will explore its chemical architecture, plausible synthetic routes, spectroscopic characteristics, and the rationale behind its design for advanced applications.
Molecular Structure and Physicochemical Properties
3-Cyano-2-fluoro-5-hydroxy-benzoic acid is a polysubstituted benzoic acid derivative. Its structure is characterized by a central benzene ring functionalized with a carboxylic acid group, a cyano group, a fluorine atom, and a hydroxyl group.
Systematic Name: 3-Cyano-2-fluoro-5-hydroxy-benzoic acid CAS Number: 1805636-14-9[1]
The strategic placement of these functional groups imparts a unique electronic and steric profile to the molecule, influencing its reactivity, solubility, and potential biological activity. The fluorine atom and the cyano group are strongly electron-withdrawing, which can significantly impact the acidity of the carboxylic acid and the phenolic hydroxyl group.
Below is a 2D representation of the chemical structure:
Caption: 2D Structure of 3-Cyano-2-fluoro-5-hydroxy-benzoic acid.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₄FNO₃ | [1] |
| Molecular Weight | 181.12 g/mol | [1] |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Solubility | Likely soluble in polar organic solvents like DMSO and methanol | [2] |
Rationale in Drug Design: The Role of Fluorine and Cyano Moieties
The incorporation of fluorine and cyano groups into small molecules is a well-established strategy in modern drug discovery. These functional groups can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties.
The Fluorine Advantage: The introduction of a fluorine atom can:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.[3][4]
-
Improve Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, enhancing binding affinity and potency.[5][6]
-
Modulate Lipophilicity: Strategic fluorination can fine-tune a molecule's lipophilicity, which is crucial for membrane permeability and overall absorption, distribution, metabolism, and excretion (ADME) properties.[4][5]
The Significance of the Cyano Group: The cyano (-C≡N) group, while sometimes associated with toxicity, is a valuable functional group in medicinal chemistry for several reasons:
-
Polarity and Hydrogen Bonding: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, contributing to target binding.
-
Metabolic Handle: The cyano group can be metabolized in vivo to a primary amide and subsequently to a carboxylic acid, which can be a deliberate design feature for prodrug strategies or to modulate clearance pathways.[7]
-
Structural Rigidity: The linear geometry of the cyano group can introduce conformational constraints, which may be beneficial for locking the molecule into a bioactive conformation.
The combination of these functional groups in 3-Cyano-2-fluoro-5-hydroxy-benzoic acid suggests its potential as a scaffold or intermediate for the development of novel therapeutics, particularly in areas where improved metabolic stability and target affinity are desired.
Proposed Synthesis and Reaction Mechanisms
Caption: Retrosynthetic analysis of 3-Cyano-2-fluoro-5-hydroxy-benzoic acid.
Proposed Synthetic Pathway:
A feasible forward synthesis would likely commence with a commercially available substituted benzoic acid, followed by a series of functional group interconversions.
Step 1: Nitration of 2-Fluoro-5-hydroxy-benzoic acid The starting material, 2-Fluoro-5-hydroxy-benzoic acid, can undergo electrophilic aromatic substitution. The directing effects of the hydroxyl (-OH) and carboxylic acid (-COOH) groups will influence the position of nitration. The hydroxyl group is an activating, ortho-, para-director, while the carboxylic acid is a deactivating, meta-director. The fluorine atom is a deactivating, ortho-, para-director. The position of nitration will be a result of the interplay of these electronic effects.
-
Protocol:
-
Dissolve 2-Fluoro-5-hydroxy-benzoic acid in a suitable solvent such as concentrated sulfuric acid.
-
Cool the mixture in an ice bath.
-
Add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining a low temperature.
-
After the addition is complete, allow the reaction to proceed until completion (monitored by TLC).
-
Pour the reaction mixture over ice to precipitate the product, 2-Fluoro-5-hydroxy-3-nitro-benzoic acid.
-
Filter, wash with cold water, and dry the product.
-
Step 2: Reduction of the Nitro Group The nitro group of 2-Fluoro-5-hydroxy-3-nitro-benzoic acid can be reduced to an amino group using various reducing agents.
-
Protocol:
-
Suspend the nitro compound in a solvent like ethanol or ethyl acetate.
-
Add a catalyst, such as palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete.
-
Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid can be employed.
-
Filter off the catalyst and evaporate the solvent to obtain 3-Amino-2-fluoro-5-hydroxy-benzoic acid.
-
Step 3: Sandmeyer Reaction The Sandmeyer reaction is a classic method for converting an aromatic amino group into a cyano group via a diazonium salt intermediate.
-
Protocol:
-
Dissolve the amino compound in an acidic aqueous solution (e.g., HCl or H₂SO₄) and cool to 0-5 °C.
-
Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the CuCN solution.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Work up the reaction mixture to isolate the final product, 3-Cyano-2-fluoro-5-hydroxy-benzoic acid. Purification can be achieved by recrystallization or column chromatography.
-
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific molecule are not publicly available, we can predict its key spectroscopic features based on the functional groups present and data from analogous compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups.
-
Aromatic Protons: There are two protons on the benzene ring. Due to the various substituents, they will appear as distinct signals, likely in the range of 7.0-8.0 ppm. The fluorine atom will cause splitting of the adjacent proton signal (ortho-coupling, ³JHF) and the proton further away (meta-coupling, ⁴JHF).
-
Acidic Protons: The carboxylic acid proton (-COOH) will likely appear as a broad singlet at a downfield chemical shift, typically >10 ppm. The phenolic proton (-OH) will also be a broad singlet, with its chemical shift being solvent-dependent. These signals will disappear upon D₂O exchange.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will be observed at a downfield chemical shift, typically in the range of 165-175 ppm.
-
Aromatic Carbons: The six aromatic carbons will appear in the range of 110-160 ppm. The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JCF). The chemical shifts of the other aromatic carbons will be influenced by the electronic effects of all the substituents.
-
Cyano Carbon: The carbon of the cyano group will appear in the range of 115-125 ppm.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the various functional groups.
-
-OH Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid. The phenolic O-H stretch will also contribute to this broadness.[8][9]
-
C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid will be present around 1700-1730 cm⁻¹. Conjugation with the aromatic ring will likely shift this to a slightly lower wavenumber.[9]
-
C≡N Stretch: A medium-intensity, sharp absorption band for the cyano group is expected in the range of 2220-2260 cm⁻¹.
-
C-F Stretch: A strong absorption band for the C-F bond will be observed in the fingerprint region, typically around 1000-1300 cm⁻¹.
-
Aromatic C=C Stretches: Medium to weak absorption bands will appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS): In a high-resolution mass spectrum (HRMS), the molecule will show a precise molecular ion peak corresponding to its exact mass. The fragmentation pattern will likely involve the loss of small molecules such as H₂O, CO, and CO₂.
Safety and Handling
Although a specific Safety Data Sheet (SDS) for 3-Cyano-2-fluoro-5-hydroxy-benzoic acid is not widely available, general precautions for handling substituted benzoic acids and aromatic nitriles should be followed. These compounds are typically irritants to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
3-Cyano-2-fluoro-5-hydroxy-benzoic acid represents a molecule of significant interest for researchers in drug discovery and materials science. Its unique combination of functional groups provides a versatile platform for chemical modification and the development of novel compounds with tailored properties. While detailed experimental data is currently limited, this guide has provided a scientifically grounded overview of its structure, potential synthesis, and predicted spectroscopic characteristics, offering a valuable resource for further investigation and application of this promising chemical entity.
References
-
Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. [Link]
-
Taylor, M. S., & Jacobson, M. P. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
Singh, S., & Kumar, V. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]
-
ResearchGate. (2015, February 8). What is the effect of cyano group on bioactivity?. [Link]
-
Justia Patents. (2000, December 13). Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. [Link]
-
LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. [Link]
-
Chem-Impex. 3-Cyanobenzoic acid. [Link]
-
Journal of Applied Pharmaceutical Science. (2021, July 28). Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl-4- hydroxyphenyl)acrylamido)benzoic acids. [Link]
- Google Patents. Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid.
-
Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(9-10), 573-577. [Link]
-
Apollo Scientific. (2025, October 14). Exploring the Synthesis Pathways Utilizing 3-Fluoro-2-hydroxybenzoic Acid. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2025, March 5). 3-Cyanobenzoic Acid: A Versatile Building Block in Chemical Synthesis. [Link]
-
Rasayan J. Chem. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]
-
Allfluoro pharmaceutical co .ltd. 3-Cyano-2-fluoro-5-hydroxybenzoic acid,1805636-14-9. [Link]
-
Shimadzu. Analysis of Artificial Colorants by Ultra-Fast Liquid Chromatography- Mass Spectrometry. [Link]
-
Doc Brown's Chemistry. infrared spectrum of benzoic acid. [Link]
-
MassBank. (2009, September 10). Benzoic acids and derivatives. [Link]
-
ResearchGate. LC/MS chromatogram of five benzoic acid compounds at 100 μM (1 μL injected on column). [Link]
-
Qamar, H., Hussain, K., Soni, A., Khan, A., Hussain, T., & Chénais, B. (2022). Cyanobacteria as Natural Therapeutics and Pharmaceutical Potential: Role in Antitumor Activity and as Nanovectors. Pharmaceuticals, 15(9), 1121. [Link]
-
Slideshare. (2016, November 28). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. [Link]
-
Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. [Link]
-
Quora. (2022, December 20). How is IR spectroscopy distinguish between O.P.M. hydroxybenzoic acid?. [Link]
-
Infoscience. (2024, June 17). Reactivity of Cyanobacteria Metabolites with Ozone: Multicompound Competition Kinetics. [Link]
-
CORE. Infrared Spectra and Molecular Configuration of Benzoic Acid. [Link]
-
PubChem. 2-Fluorobenzoic acid. [Link]
-
ResearchGate. (2025, August 7). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]
-
ResearchGate. 1 HNMR spectra of the compound 4, (3-amino-5-hydroxy benzoic acid). [Link]
-
SpectraBase. 3-Hydroxy-benzoic acid - Optional[1H NMR] - Spectrum. [Link]
Sources
- 1. 3-Cyano-2-fluoro-5-hydroxy-benzoic acid | 1805636-14-9 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 7. researchgate.net [researchgate.net]
- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. spectroscopyonline.com [spectroscopyonline.com]
